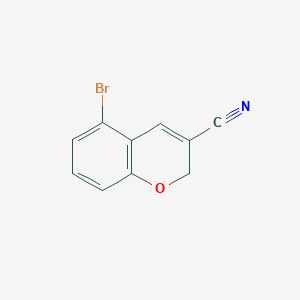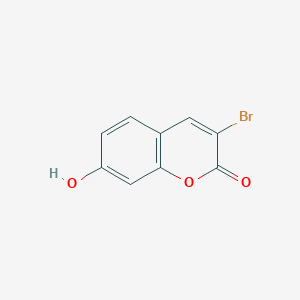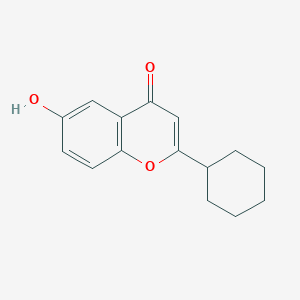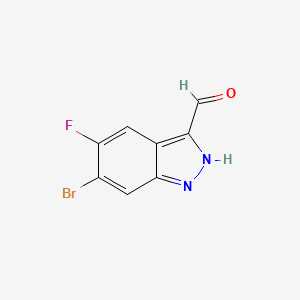
5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the bromination of 4-methyl-3,4-dihydroquinoxalin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
4-Methyl-3,4-dihydroquinoxalin-2(1H)-one: Lacks the bromine atom, which might affect its reactivity and biological activity.
5-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, which could lead to different chemical and biological properties.
Uniqueness
5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C9H9BrN2O |
|---|---|
分子量 |
241.08 g/mol |
IUPAC名 |
5-bromo-4-methyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C9H9BrN2O/c1-12-5-8(13)11-7-4-2-3-6(10)9(7)12/h2-4H,5H2,1H3,(H,11,13) |
InChIキー |
WSTJUAJIQFQJSU-UHFFFAOYSA-N |
正規SMILES |
CN1CC(=O)NC2=C1C(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11871939.png)



![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-amine](/img/structure/B11871958.png)









